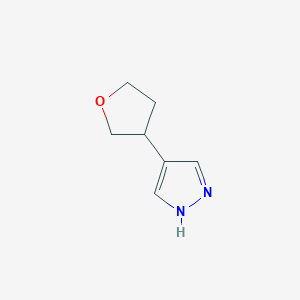

4-(oxolan-3-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-3-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-5-6(1)7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNNMRHNQFZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxolan 3 Yl 1h Pyrazole and Its Structural Analogues

Approaches to Pyrazole (B372694) Ring Formation with Oxolane Moieties

The construction of the pyrazole core is a fundamental step in the synthesis of 4-(oxolan-3-yl)-1H-pyrazole. Key strategies involve the cyclization of acyclic precursors that already contain the oxolane ring, ensuring its incorporation into the final heterocyclic structure.

A primary and classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgyoutube.com In the context of this compound, this would necessitate a precursor such as an oxolane-substituted β-diketone or a related 1,3-bielectrophilic species.

The general mechanism involves the initial reaction of hydrazine with one of the carbonyl groups to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, particularly with substituted hydrazines, can be influenced by the nature of the substituents on the dicarbonyl compound. For the synthesis of the title compound, a plausible precursor would be 2-(oxolan-3-yl)malondialdehyde or a related β-ketoester bearing the oxolane moiety at the alpha position. The reaction with hydrazine hydrate (B1144303) would then lead to the formation of the desired this compound.

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry as they offer an efficient means to construct complex molecules in a single step, adhering to the principles of atom and step economy. nih.govmdpi.com Various MCRs have been developed for the synthesis of pyrazole derivatives. rsc.org These reactions typically involve the combination of three or more starting materials to form the pyrazole core.

For instance, a four-component reaction for the synthesis of highly substituted pyrazoles can involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. beilstein-journals.orgrsc.org To apply this methodology for the synthesis of a this compound analogue, one of the components would need to contain the oxolane group. For example, using an oxolane-containing β-ketoester in such a reaction could potentially lead to a pyrazole structure functionalized with the oxolane ring. The versatility of MCRs allows for the generation of a diverse library of pyrazole derivatives by varying the individual components. mdpi.com

Post-Synthetic Functionalization and Derivatization Strategies

Once the this compound core is assembled, its chemical reactivity can be exploited to introduce a variety of functional groups, leading to a diverse range of structural analogues. These modifications are crucial for modulating the compound's physicochemical properties.

Halogenation is a common and important functionalization reaction for pyrazoles, as the resulting halopyrazoles are versatile intermediates for further transformations, such as cross-coupling reactions. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution.

Bromination: The bromination of pyrazoles can be effectively achieved using N-Bromosuccinimide (NBS). nih.gov In some protocols, the reaction of a 1,3-diketone with a hydrazine in the presence of NBS can lead directly to the 4-bromopyrazole derivative in a one-pot synthesis. jmcs.org.mxresearchgate.net Other methods involve the direct bromination of a pre-formed pyrazole ring using NBS in a suitable solvent. nih.gov

Iodination: Similarly, iodination at the C4 position can be accomplished using N-Iodosuccinimide (NIS) or other iodine-based electrophilic reagents. rsc.orgarkat-usa.org The reaction conditions are typically mild, providing a straightforward route to 4-iodopyrazole (B32481) derivatives. These iodinated compounds are particularly useful substrates for palladium-catalyzed cross-coupling reactions. researchgate.net

| Reagent | Position of Halogenation | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | C4 | Chloroform, photochemically | nih.gov |

| N-Bromosuccinimide (NBS) | C4 | Solvent-free, H2SO4/SiO2 | jmcs.org.mx |

| N-Iodosuccinimide (NIS) | C4 | Acetonitrile, room temperature | rsc.org |

| Iodine | C4 | CAN, Acetonitrile | researchgate.net |

Ethynylation: The introduction of an ethynyl (B1212043) group at the C4 position of the pyrazole ring is commonly achieved through a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the coupling of a 4-halopyrazole (typically 4-bromo- or 4-iodo-4-(oxolan-3-yl)-1H-pyrazole) with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a copper(I) co-catalyst and a base. Subsequent deprotection of the silyl (B83357) group yields the 4-ethynylpyrazole derivative.

Boronic Acid Pinacol (B44631) Ester Formation: Pyrazole boronic acid pinacol esters are valuable reagents for Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives can be achieved from the corresponding 4-bromopyrazole. researchgate.net One common method involves a palladium-catalyzed reaction of the 4-bromopyrazole with bis(pinacolato)diboron. chemicalbook.com An alternative route is the lithiation of the 4-position followed by reaction with a boron electrophile like isopropoxyboronic acid pinacol ester. researchgate.net

| Functional Group | Reaction Type | Key Reagents | Precursor | Reference |

| Ethynyl | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 4-Halopyrazole | wikipedia.orglibretexts.org |

| Boronic Acid Pinacol Ester | Suzuki-Miyaura Coupling | Bis(pinacolato)diboron, Pd catalyst, base | 4-Bromopyrazole | researchgate.netchemicalbook.com |

The nitrogen atoms of the pyrazole ring can be functionalized through N-alkylation or N-arylation, which can significantly impact the molecule's properties. For unsymmetrical pyrazoles, N-substitution can lead to a mixture of regioisomers. publish.csiro.au

N-Alkylation: A variety of methods exist for the N-alkylation of pyrazoles. nih.gov Classical methods often involve the deprotonation of the pyrazole NH with a base such as sodium hydride, followed by reaction with an alkyl halide. publish.csiro.auchemicalbook.com Milder conditions have also been developed, such as using trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org The regioselectivity of these reactions is often influenced by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. publish.csiro.aumdpi.com

To introduce an oxolan-3-ylmethyl group onto the pyrazole nitrogen, one could employ a reagent such as 3-(bromomethyl)oxolane in a standard N-alkylation reaction under basic conditions. This would likely yield a mixture of N1 and N2 isomers of 1-(oxolan-3-ylmethyl)-4-(oxolan-3-yl)-1H-pyrazole and 2-(oxolan-3-ylmethyl)-4-(oxolan-3-yl)-2H-pyrazole, which would require separation.

Advanced Synthetic Techniques for this compound Synthesis

Modern organic synthesis has moved towards greener, more efficient, and highly selective methods. For a target molecule like this compound, advanced techniques such as sonochemistry and transition-metal catalysis provide powerful tools for its construction, either by building the pyrazole ring with the oxolane substituent in place or by attaching the oxolane group to a pre-existing pyrazole core.

Sonochemical Methods in Pyrazole Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable non-conventional energy source in organic synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. orientjchem.org This technique offers advantages such as shorter reaction times, milder conditions, and often higher yields compared to traditional heating methods. researchgate.net

Research on analogous systems has demonstrated the general utility of this approach. For instance, the synthesis of various substituted 1H-pyrazoles from the corresponding oxonitriles and hydrazine hydrate under sonication (1-2 hours) has been reported to be efficient. orientjchem.org Another study highlights the synthesis of pyrazole derivatives from β-enaminones and hydrazines, where ultrasound irradiation significantly improved both reaction rates and yields compared to silent (non-sonicated) conditions. nih.gov These findings underscore the potential of sonochemistry as a rapid and efficient method for constructing the this compound scaffold.

| Reaction Type | Reactants | Method | Time | Yield (%) | Reference |

| Cyclocondensation | Chalcone, Hydrazine Hydrate | Conventional Heating | 3-4 h | 70-75 | researchgate.net |

| Cyclocondensation | Chalcone, Hydrazine Hydrate | Ultrasound Irradiation | 30-35 min | 89-93 | researchgate.net |

| Cyclocondensation | β-enaminone, Hydrazine | Conventional Stirring | 12 h | 65 | nih.gov |

| Cyclocondensation | β-enaminone, Hydrazine | Ultrasound Irradiation | 2 h | 85 | nih.gov |

| Cyclocondensation | Oxonitrile, Hydrazine Hydrate | Ultrasound Irradiation | 1-2 h | 55-67 | orientjchem.org |

Transition Metal-Catalyzed Coupling Reactions in Pyrazole Functionalization

Transition metal catalysis, particularly using palladium, has revolutionized the functionalization of heterocyclic compounds. nih.gov These methods allow for the precise introduction of substituents onto the pyrazole ring, offering a powerful alternative to de novo synthesis when the pyrazole core is readily available. This is especially relevant for preparing molecules like this compound through late-stage functionalization. researchgate.net

A primary strategy involves traditional cross-coupling reactions, such as the Suzuki-Miyaura reaction, which require a pre-functionalized pyrazole, typically a halopyrazole. nih.govrsc.org For the target molecule, this would entail the coupling of a 4-halo-1H-pyrazole (e.g., 4-bromo-1H-pyrazole) with an oxolane-containing organoboron reagent, such as (oxolan-3-yl)boronic acid, in the presence of a palladium catalyst and a base. researchgate.netrsc.org The choice of ligands, often bulky and electron-rich phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for achieving high yields. researchgate.net

More recently, direct C-H functionalization has emerged as a more atom-economical approach, avoiding the need for pre-halogenation of the pyrazole ring. nih.govrsc.orgrsc.org While the C-5 position of the pyrazole ring is generally the most acidic and reactive C-H bond, functionalization at the C-4 position is achievable. researchgate.netscispace.com The regioselectivity of C-H arylation can be influenced by the choice of catalyst, ligands, and directing groups attached to the pyrazole nitrogen. rsc.orgscispace.com For instance, a palladium-catalyzed direct C-H arylation could potentially couple an unprotected 1H-pyrazole with an activated oxolane derivative, although controlling the regioselectivity to favor the C-4 position over the more reactive C-5 position can be challenging without a directing group. scispace.comresearchgate.net This advanced method provides a direct route to a wide array of functionalized pyrazoles in a single step. rsc.org

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst System | Key Features | Reference |

| Suzuki Coupling | 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Functionalization of pre-halogenated pyrazole | researchgate.net |

| Suzuki Coupling | Pyrazole triflate | Arylboronic acid | Pd(OAc)₂ / dppf / K₃PO₄ | Use of triflates as leaving groups; good yields | researchgate.net |

| Direct C-H Arylation | N-SEM-pyrazole | Aryl bromide | Pd(OAc)₂ / PCy₃ / K₂CO₃ | Regioselective arylation at C-5 position | scispace.com |

| Direct C-H Arylation | N-Arylpyrazole | Aryl bromide | Ligand-free Pd(OAc)₂ / K₂CO₃ | Selective arylation at the β-position (C-4) | researchgate.net |

| Four-Component Coupling | Terminal alkyne, Aryl iodide | Hydrazine, Carbon Monoxide | PdCl₂(dppf) / CuI | One-pot synthesis of 3,5-disubstituted pyrazoles | organic-chemistry.org |

Structural Characterization and Spectroscopic Analysis of 4 Oxolan 3 Yl 1h Pyrazole Compounds

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and molecular weight of 4-(oxolan-3-yl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the pyrazole (B372694) and oxolane rings.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both heterocyclic rings. The two protons on the pyrazole ring (at positions 3 and 5) would likely appear as singlets in the aromatic region, typically around δ 7.5-8.5 ppm, depending on the solvent. The N-H proton of the pyrazole ring is expected to be a broad singlet, with a chemical shift that can vary significantly (δ 10-14 ppm) due to hydrogen bonding and solvent effects. The protons of the oxolane ring would appear in the aliphatic region (δ 1.5-4.5 ppm). The methine proton at the junction (C3 of the oxolane) and the methylene (B1212753) protons adjacent to the oxygen atom would be the most downfield-shifted signals within this group. researchgate.netrsc.org

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. The pyrazole ring carbons are expected to resonate at approximately δ 100-140 ppm. nih.govresearchgate.net The carbons of the oxolane ring would appear further upfield, typically in the δ 25-80 ppm range, with the carbons bonded to the oxygen atom showing the largest chemical shifts. nih.gov The application of techniques like DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals. nih.govmdpi.com

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3-H | ~7.5 - 8.5 | ~130 - 140 |

| Pyrazole C4 | - | ~100 - 110 |

| Pyrazole C5-H | ~7.5 - 8.5 | ~120 - 130 |

| Pyrazole N1-H | ~10 - 14 (broad) | - |

| Oxolane C2-H₂ | ~3.5 - 4.5 | ~65 - 75 |

| Oxolane C3-H | ~3.0 - 4.0 | ~35 - 45 |

| Oxolane C4-H₂ | ~1.5 - 2.5 | ~25 - 35 |

Note: These are approximate values based on analogous structures; actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring, with its broadness resulting from intermolecular hydrogen bonding. mdpi.com The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic oxolane ring would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Vibrations corresponding to the pyrazole ring's C=C and C=N bonds are expected in the 1450-1600 cm⁻¹ region. excli.demdpi.com A strong absorption band characteristic of the C-O-C ether linkage in the oxolane ring should be present in the fingerprint region, typically between 1050 and 1150 cm⁻¹. mdpi.com

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Pyrazole) | Stretch, H-bonded | 3100 - 3400 (broad) |

| C-H (Pyrazole) | Stretch | 3000 - 3100 |

| C-H (Oxolane) | Stretch | 2850 - 3000 |

| C=N, C=C (Pyrazole) | Stretch | 1450 - 1600 |

Mass Spectrometry (MS and LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. For this compound (molecular formula C₇H₁₀N₂O), the expected monoisotopic mass is approximately 138.079 Da. uni.lu

In techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule would likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Liquid chromatography-mass spectrometry (LC-MS) would be employed to separate the compound from any impurities before mass analysis, ensuring the purity of the sample being analyzed. mdpi.com

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 139.08660 |

| [M+Na]⁺ | 161.06854 |

| [M+K]⁺ | 177.04248 |

| [M-H]⁻ | 137.07204 |

(Data sourced from PubChem CID 126851922) uni.lu

Crystallographic Studies and Intermolecular Interactions

While spectroscopic techniques reveal molecular connectivity, crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state and the nature of intermolecular interactions that govern the crystal packing.

X-ray Diffraction Analysis of Pyrazole Crystals

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. Although a crystal structure for this compound is not currently available in open crystallographic databases, analysis of related pyrazole derivatives allows for an educated prediction of its likely solid-state characteristics. nih.gov

Hirshfeld Surface Analysis for Crystal Packing and Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. researchgate.net This technique maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.

For this compound, a Hirshfeld analysis would partition the crystal packing into constituent intermolecular contacts. The analysis generates a 2D "fingerprint plot," which summarizes the frequency of different types of contacts. nih.gov It is expected that H···H contacts would comprise the largest percentage of the surface, as is typical for organic molecules. researchgate.net Key interactions, such as the N-H···N hydrogen bonds, would appear as distinct, sharp spikes in the fingerprint plot. nih.govresearcher.life Contacts involving the oxolane oxygen (O···H) would also be significant. The analysis provides quantitative percentages for each interaction type (e.g., H···H, N···H, O···H, C···H), offering a detailed picture of the forces that stabilize the crystal structure.

Theoretical and Computational Investigations on 4 Oxolan 3 Yl 1h Pyrazole and Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. eurasianjournals.com They provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are governed by the molecule's electronic structure.

Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, and it has become a standard approach for studying organic molecules like pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com By solving the Kohn-Sham equations, DFT can accurately and efficiently predict various molecular properties. eurasianjournals.com Typically, the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p) is employed to optimize the molecular geometry and calculate structural parameters. mdpi.comresearchgate.net

For 4-(oxolan-3-yl)-1H-pyrazole, DFT calculations would begin with geometry optimization to find the lowest energy conformation. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be determined and compared with experimental data if available. mdpi.comtandfonline.com For instance, the N-N bond length within the pyrazole ring is a critical parameter, with calculated values for similar pyrazoles being around 1.36 Å to 1.37 Å. researchgate.net These computational results provide a foundational understanding of the molecule's three-dimensional structure and stability. researchgate.net

| Bond | Typical Calculated Bond Length (Å) | Reference Bond Type |

|---|---|---|

| N1-N2 | 1.371 | Partial Double Bond |

| N2-C3 | 1.335 | Double Bond |

| C3-C4 | 1.420 | Single Bond |

| C4-C5 | 1.380 | Double Bond |

| C5-N1 | 1.350 | Partial Double Bond |

Note: Data are representative values based on published calculations for substituted pyrazole derivatives and serve as an illustrative example. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The HOMO, which can be conceptualized as the outermost electron orbital, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key descriptors of a molecule's stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap is indicative of a more reactive molecule. researchgate.netnih.gov For pyrazole derivatives, the charge density of the HOMO is often localized on specific parts of the molecule, such as an aromatic ring, while the LUMO's charge density may be distributed elsewhere, indicating the regions most susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com The analysis of these orbitals is crucial for understanding electron transfer processes within the molecule. nih.gov

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Electron-donating ability |

| ELUMO | -1.5 to -0.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability |

Note: Values are illustrative and based on DFT calculations for various pyrazole-containing compounds. mdpi.comnih.gov

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. researchgate.netlibretexts.org These maps are invaluable for predicting how molecules interact and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with colors indicating the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. avogadro.ccwalisongo.ac.id

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them potential hydrogen bond acceptors. The hydrogen atom attached to the pyrazole nitrogen (N-H) would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. The oxygen atom in the oxolane ring would also be a region of negative potential. Understanding this charge landscape is critical for predicting non-covalent interactions, such as those occurring in a protein's binding site. researchgate.net

Molecular Modeling and Simulation Methodologies

While quantum chemical calculations describe the static electronic properties of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with other entities over time. eurasianjournals.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility and structural stability of molecules in various environments. eurasianjournals.comnih.gov

An MD simulation of this compound would reveal how the oxolane ring moves and flexes relative to the rigid pyrazole ring. The simulation trajectory can be analyzed to identify the most stable conformations and the energy barriers between them. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time relative to a reference structure. A stable RMSD value over the course of a simulation (e.g., 50-100 nanoseconds) suggests that the molecule has reached a stable conformational state. researchgate.net Such simulations are vital for understanding how the molecule might adapt its shape to fit into a receptor binding pocket. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is extensively used in drug discovery to screen potential inhibitors and understand their binding mechanisms at the molecular level. nih.govijpbs.com

In a docking study involving this compound, the compound would be treated as a flexible ligand and docked into the active site of a target protein. Docking algorithms, such as those used in AutoDock, sample numerous possible conformations and orientations of the ligand within the binding site and score them based on a scoring function. ijpbs.com The output provides a predicted binding mode and an estimated binding energy (or affinity). researchgate.net Lower binding energies typically indicate more favorable interactions. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.govnih.gov For example, the pyrazole N-H group could act as a hydrogen bond donor, while the nitrogen atoms and the oxolane oxygen could act as acceptors. nih.gov

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| VEGFR-2 (2QU5) | Pyrazole Derivative 1 | -10.1 | Cys919, Asp1046 |

| CDK2 (2VTO) | Pyrazole Derivative 2 | -10.4 | Leu83, Lys33 |

| Aurora A (2W1G) | Pyrazole Derivative 3 | -8.6 | Ala213, Leu139 |

Note: This table presents example data from docking studies of various pyrazole derivatives against common protein kinase targets to illustrate typical results. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 Oxolan 3 Yl 1h Pyrazole Scaffolds

Reaction Pathways and Synthetic Transformations

The pyrazole (B372694) ring is considered a π-excessive heteroaromatic system, making it reactive towards electrophiles. In unsubstituted pyrazole, electrophilic substitution occurs preferentially at the C4 position due to the formation of a more stable cationic intermediate. rrbdavc.orgscribd.comslideshare.net For 4-(oxolan-3-yl)-1H-pyrazole, this position is blocked, thus electrophilic attack is anticipated to occur at the C3 or C5 positions. The outcome of such reactions is influenced by the nature of the electrophile and the reaction conditions.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.com The presence of the oxolanyl group at C4 is expected to influence the regioselectivity of these reactions.

Table 1: Predicted Electrophilic Substitution Reactions of this compound

| Reaction | Reagents | Probable Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-(oxolan-3-yl)-3-nitro-1H-pyrazole and 4-(oxolan-3-yl)-5-nitro-1H-pyrazole |

| Bromination | Br₂/CH₃COOH | 3-bromo-4-(oxolan-3-yl)-1H-pyrazole and 5-bromo-4-(oxolan-3-yl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid and this compound-5-sulfonic acid |

| Acylation | Acyl chloride/AlCl₃ | 3-acyl-4-(oxolan-3-yl)-1H-pyrazole and 5-acyl-4-(oxolan-3-yl)-1H-pyrazole |

Note: The precise regioselectivity would need to be determined experimentally, as electronic and steric effects of the oxolanyl group will play a significant role.

Research on related 4-substituted pyrazoles has shown that direct electrophilic attack at C5 is also possible, and in some cases, functionalization can occur on the substituent itself if it contains reactive sites. mdpi.com

The pyrazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. tandfonline.com In the case of this compound, the electron-donating nature of the alkyl-like oxolanyl group further deactivates the ring towards nucleophiles. However, if the pyrazole ring is quaternized or if leaving groups are introduced at the C3 or C5 positions through other reactions, nucleophilic substitution can be achieved.

For instance, a halogenated derivative, such as 3-bromo-4-(oxolan-3-yl)-1H-pyrazole, could potentially undergo nucleophilic substitution with various nucleophiles, such as amines, alkoxides, or cyanides, likely requiring metal catalysis (e.g., palladium- or copper-catalyzed cross-coupling reactions).

Rearrangement Reactions and Annulation Strategies

Rearrangement reactions of pyrazoles can be induced under thermal or photochemical conditions, often involving the substituents on the ring. While specific rearrangements for the this compound scaffold are not extensively documented, general pyrazole chemistry suggests possibilities such as the Boulton-Katritzky rearrangement if appropriate ortho-substituted N-aryl pyrazoles were synthesized from this scaffold.

Annulation strategies are synthetic routes to construct fused ring systems. This compound can serve as a building block for the synthesis of more complex heterocyclic structures. For example, if functional groups are introduced at the C3 and C5 positions, these can be used to build a new ring fused to the pyrazole core. A common strategy involves the introduction of groups that can undergo intramolecular cyclization.

Table 2: Potential Annulation Strategies Involving Functionalized this compound Derivatives

| Starting Material | Reaction Type | Fused Ring System |

| 3-amino-4-(oxolan-3-yl)-1H-pyrazole-5-carbonitrile | Intramolecular cyclization | Pyrazolo[3,4-d]pyrimidine |

| 3,5-dihalo-4-(oxolan-3-yl)-1H-pyrazole | Condensation with a dinucleophile | Pyrazolo-fused heterocycle |

| This compound-3,5-dicarbaldehyde | Condensation with hydrazines | Pyrazolo[3,4-c]pyrazole |

These strategies often involve multi-step syntheses to first introduce the necessary functional groups onto the pyrazole ring before the final annulation step. researchgate.net

Role of this compound in Catalysis and Ligand Design

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry and catalysis. rsc.orgnih.gov The two nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complexes.

The this compound scaffold is a promising candidate for ligand design. The pyrazole moiety can act as a coordinating group, while the oxolanyl substituent can influence the solubility and stability of the metal complex. Furthermore, the oxygen atom in the oxolane ring could potentially act as an additional coordination site, making the molecule a bidentate ligand.

Table 3: Potential Applications of this compound in Ligand Design

| Ligand Type | Potential Metal Partners | Potential Catalytic Applications |

| Monodentate (via pyrazole N) | Pd, Pt, Ru, Cu, Fe | Cross-coupling reactions, oxidation, reduction |

| Bidentate (via pyrazole N and oxolane O) | Lanthanides, transition metals | Asymmetric catalysis, polymerization |

The synthesis of bidentate ligands from pyrazole derivatives has been reported, where a substituent with a donor atom is strategically placed. nih.gov The development of catalysts based on this compound would involve the synthesis of the ligand, followed by complexation with a suitable metal precursor and subsequent evaluation of the catalytic activity in various organic transformations. researchgate.netnih.gov

Exploratory Research Applications of 4 Oxolan 3 Yl 1h Pyrazole Derivatives

Design of Molecular Probes and Chemical Tools

The pyrazole (B372694) scaffold is increasingly recognized for its utility in the design of molecular probes and chemical tools, particularly in the realm of bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of "click" reagents, which react rapidly and selectively under physiological conditions, has been transformative for chemical biology. nih.gov

Derivatives of 4H-pyrazoles are emerging as useful click reagents for Diels-Alder reactions. nih.govnih.gov Researchers have investigated 4-oxo-substituted 4H-pyrazoles, which undergo rapid Diels-Alder reactions with strained dienophiles like endo-bicyclo[6.1.0]non-4-yne (BCN) without the need for a catalyst. nih.govnih.gov These oxygen-substituted pyrazoles exhibit a favorable balance of high reactivity and stability in the presence of biological nucleophiles, a critical attribute for tools used in living systems. nih.gov The rapid reactivity is attributed to a combination of factors including antiaromaticity, predistortion, and spirocyclization. nih.govrsc.org This makes the spirocyclic 4-oxo-4H-pyrazole scaffold an attractive platform for developing new classes of highly reactive and stable click reagents for applications such as cellular imaging and biomolecule tracking. nih.gov

Inhibitor Design and Biological Target Modulation Studies (in vitro)

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of molecules that can modulate the activity of various biological targets.

Enzyme Inhibition Mechanism Studies (e.g., Kinases, Cysteine Proteases)

Kinase Inhibition: Pyrazole derivatives are extensively studied as protein kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders. nih.govnih.goveco-vector.commdpi.com The pyrazole ring often serves as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding site of kinases. nih.govmdpi.comacs.orgacs.org For instance, in designing inhibitors for Bone Morphogenetic Protein Receptor Type II (BMPR2), a 3-amino-1H-pyrazole moiety was used as the core hinge-binding element. acs.org Docking studies of a macrocyclic pyrazole-based inhibitor revealed that the pyrazole moiety forms two hydrogen bonds with the backbone of tyrosine residue Y282 in the hinge region of BMPR2. acs.org Similarly, pyrazole-based inhibitors of p38 MAP kinase and Bcr-Abl kinase show the pyrazole ring interacting with key residues in the active site, such as Met318 in Bcr-Abl. nih.govacs.org This consistent binding mode highlights the importance of the pyrazole scaffold in achieving potent and selective kinase inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of Various Pyrazole Derivatives

| Compound | Target Kinase | IC50 / Ki |

|---|---|---|

| Ruxolitinib | JAK1 / JAK2 | ~3 nM (IC50) |

| Ruxolitinib | JAK3 | ~430 nM (IC50) |

| Afuresertib | Akt1 | 0.08 nM (Ki) |

Cysteine Protease Inhibition: Derivatives of the pyrazole scaffold have also been investigated as potential inhibitors of cysteine proteases, which are involved in various pathological processes, including parasitic infections. Research has been conducted on 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles as potential inhibitors of cruzipain, a key cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies have shown that these pyrazole-imidazoline derivatives can establish hydrophobic and hydrogen bond interactions within the active site of cruzipain.

Receptor Binding and Modulation Studies

The pyrazole scaffold has been successfully employed to develop small-molecule modulators of G-protein coupled receptors (GPCRs), such as the apelin receptor (APJ). The apelin system is a target for metabolic diseases, but the endogenous peptide ligands have poor pharmacokinetic properties. nih.govacs.orgsci-hub.se A novel pyrazole-based agonist was identified through screening and subsequently optimized. nih.govnih.gov Systematic structural modifications of the pyrazole core and its substituents led to the identification of potent small-molecule agonists with significantly improved properties. nih.govacs.orgsci-hub.senih.gov For example, compound 13 from one such study demonstrated favorable agonist potency and a good pharmacokinetic profile. nih.govacs.orgsci-hub.se These studies show that the pyrazole scaffold can be systematically modified to produce potent and selective receptor agonists. nih.gov

Table 2: Apelin Receptor Agonist Activity of a Pyrazole Derivative

| Compound | Assay | EC50 |

|---|---|---|

| Compound 13 | cAMP inhibition | 162 nM |

| Lead Compound 9 | Calcium mobilization | 0.800 µM |

Development in Agrochemical Science

Pyrazole derivatives are a cornerstone in the development of modern agrochemicals due to their broad spectrum of biological activities. mdpi.com

Fungicides: Numerous commercial and investigational fungicides are based on the pyrazole carboxamide scaffold, which often targets the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain. acs.org Researchers have designed and synthesized novel pyrazole derivatives that show significant fungicidal activity against a range of plant pathogens. researchgate.netnih.govnih.gov For instance, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety displayed potent activity against fungi like Gaeumannomyces graminis var. tritici, the cause of take-all disease in wheat. researchgate.netnih.gov Some of these compounds showed inhibition rates comparable to the commercial fungicide pyraclostrobin. researchgate.netnih.gov

Table 3: Fungicidal Activity of Pyrazole-Tetrahydroquinoline Derivatives

| Compound | Fungus | Concentration | Inhibition Rate (%) |

|---|---|---|---|

| 10d | G. graminis var. tritici | 16.7 µg/mL | 100 |

| 10e | G. graminis var. tritici | 16.7 µg/mL | 94.0 |

Herbicides: The pyrazole ring is present in several commercial herbicides, including pyrazolate and pyraflufen-ethyl. nih.gov Research into new pyrazole-based herbicides is ongoing, with studies focusing on various substitution patterns to discover compounds with high efficacy. nih.govmdpi.commdpi.combenthamdirect.comproquest.com A series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and evaluated for their herbicidal effects. nih.gov One compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, showed excellent post-emergence herbicidal activity against Digitaria sanguinalis (crabgrass). nih.gov Another study on pyrazole aminopropyl isothiocyanates found derivatives with good herbicidal activity against multiple weeds. mdpi.com

Table 4: Herbicidal Activity of Pyrazole Isothiocyanate Derivatives

| Compound | Weed Species | EC50 (µg/mL) |

|---|---|---|

| 3-1 | Echinochloa crusgalli L. | 64.32 |

| 3-1 | Cyperus iria L. | 65.83 |

| 3-7 | Dactylis glomerata L. | 59.41 |

Investigation as Corrosion Inhibitors in Material Science

In material science, pyrazole derivatives have been extensively investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl), which is widely used in industrial processes. tandfonline.comnih.govacs.orgtandfonline.compeacta.orgnih.govtandfonline.comqu.edu.qaresearchgate.netresearchgate.netresearchgate.net The protective action of these compounds is attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govtandfonline.comresearchgate.net

The adsorption process is facilitated by the presence of heteroatoms (nitrogen, oxygen) and π-electrons in the pyrazole ring, which act as adsorption centers. nih.govtandfonline.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that many pyrazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govtandfonline.comqu.edu.qaresearchgate.net The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. nih.govqu.edu.qaresearchgate.netresearchgate.net Quantum chemical calculations using Density Functional Theory (DFT) are often employed to correlate the molecular structure of the pyrazole derivatives with their inhibition efficiency, providing insights into their mechanism of action at a molecular level. tandfonline.comnih.govpeacta.orgtandfonline.comresearchgate.nettaylorfrancis.com

Table 5: Corrosion Inhibition Efficiency of Various Pyrazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) |

|---|---|---|

| P2 | 10⁻³ M | 98.5 |

| AB9 | 10⁻³ M | 95 |

| 4-CP | 10⁻³ M | 94 |

| BNPMA | 10⁻³ M | 93.2 |

| L6 | 10⁻³ M | 91.8 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(oxolan-3-yl)-1H-pyrazole derivatives, and how are they optimized for yield and purity?

- Methodology : The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling (e.g., using pinacol boronic esters) or cyclocondensation of hydrazines with diketones. For example, 4-(oxolan-3-yl) derivatives can be synthesized via palladium-catalyzed coupling of 4-bromo-1H-pyrazole with tetrahydrofuran-3-yl boronic esters under inert atmospheres. Purification is achieved via column chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., from 2-propanol). Yield optimization requires temperature control (−20°C to reflux), stoichiometric adjustments (e.g., 1.2–1.5 eq boronic ester), and catalyst screening (Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. How are structural and purity characteristics of this compound derivatives validated?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR confirm regioselectivity (e.g., pyrazole C-4 substitution) and tetrahydrofuran ring integrity. For instance, ¹H-NMR of 1-(oxolan-3-yl) derivatives shows distinct peaks for oxolane protons (δ 3.5–4.0 ppm) and pyrazole C-H (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₈H₁₁N₂O: 167.1 g/mol) and detects impurities .

- Chromatography : TLC/HPLC monitors reaction progress; ≥95% purity is standard for biological assays .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for this compound analogs (e.g., varying IC₅₀ values in kinase inhibition assays)?

- Root Cause Analysis :

- Regiochemical Variants : Misassignment of substitution patterns (C-3 vs. C-4) can skew activity. Confirm regiochemistry via NOESY or X-ray crystallography .

- Solubility Artifacts : Poor aqueous solubility (logP >3) may reduce apparent potency. Use DMSO stock solutions with ≤0.1% final concentration to mitigate aggregation .

- Assay Conditions : Variability in ATP concentrations (10–100 µM) affects competitive inhibitors. Standardize kinase buffer conditions (e.g., 1 mM ATP, pH 7.4) .

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

- Directed Functionalization :

- C-5 Halogenation : Use NBS or I₂ in acetic acid to introduce halogens at C-5, enabling subsequent cross-coupling .

- Protecting Groups : Tosyl (Ts) protection at N-1 directs electrophilic substitution to C-3/C-5. Deprotection with NaOH/MeOH restores pyrazole NH .

- Microwave-Assisted Synthesis : Reduces reaction times (30 min vs. 48 hr) and minimizes decomposition in air-sensitive reactions (e.g., Borylation) .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- In Silico Tools :

- ADMET Prediction : SwissADME or QikProp estimates bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition (e.g., CYP3A4).

- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., COX-2 or EGFR kinases), prioritizing analogs with hydrogen bonding to key residues (e.g., Thr790 in EGFR) .

Methodological Challenges and Solutions

Q. How are byproducts minimized in the synthesis of this compound boronic esters?

- Key Adjustments :

- Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent boronic ester oxidation .

- Catalyst Loading : Reduce Pd(OAc)₂ to 0.5–1 mol% to suppress homocoupling of boronic esters .

- Workup : Quench with Na₂SO₃ to remove Pd residues; purify via silica gel chromatography (hexane/EtOAc 3:1) .

Q. What are the best practices for scaling up this compound synthesis while maintaining reproducibility?

- Process Chemistry Guidelines :

- Batch vs. Flow : Transition from batch to continuous flow reactors improves heat transfer and reduces side reactions (e.g., decomposition at >100°C) .

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation (e.g., boronate ester peaks at 1350 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.